molecular formula C8H16ClNS B2797634 2-Thia-7-azaspiro[4.5]decane hydrochloride CAS No. 1909325-47-8

2-Thia-7-azaspiro[4.5]decane hydrochloride

Cat. No. B2797634
CAS RN: 1909325-47-8
M. Wt: 193.73
InChI Key: GOQSAZQFHCVWAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Thia-7-azaspiro[4.5]decane hydrochloride is an organic compound with the CAS Number: 1909325-47-8 . It has a molecular weight of 193.74 . The IUPAC name for this compound is 2-thia-7-azaspiro[4.5]decane hydrochloride . It is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for 2-Thia-7-azaspiro[4.5]decane hydrochloride is 1S/C8H15NS.ClH/c1-2-8(6-9-4-1)3-5-10-7-8;/h9H,1-7H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

2-Thia-7-azaspiro[4.5]decane hydrochloride appears as a powder . It is stored at room temperature .

Scientific Research Applications

Synthesis and Anticancer Activity

Researchers have developed new derivatives of 1-thia-azaspiro[4.5]decane with potential anticancer properties. For instance, Flefel et al. (2017) synthesized new 1-thia-azaspiro[4.5]decane derivatives, which exhibited moderate to high inhibition activities against human liver hepatocellular carcinoma, human prostate adenocarcinoma, and human colorectal carcinoma cell lines (Flefel et al., 2017).

Antiviral Applications

A series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives were synthesized and evaluated for their anti-coronavirus activity, demonstrating the potential of these compounds in inhibiting human coronavirus replication (Çağla Begüm Apaydın et al., 2019).

Antimicrobial Activity

Novel oxazin analogs of thio-4-azaspiro[4.5]decan-3-one have been synthesized and shown to possess antimicrobial activity against various bacterial strains, highlighting the versatility of 2-Thia-7-azaspiro[4.5]decane hydrochloride derivatives in antimicrobial drug development (R. Singh et al., 2021).

Novel Transformations and Synthesis Techniques

Innovative synthesis techniques have been developed for creating new derivatives with significant biological activities. For example, Diaba et al. (2013) explored a copper(I)-mediated atom transfer reaction for the dearomative radical spirocyclization from N-benzyltrichloroacetamides, leading to the efficient synthesis of 2-azaspiro[4.5]decane derivatives (Diaba et al., 2013).

properties

IUPAC Name

2-thia-9-azaspiro[4.5]decane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NS.ClH/c1-2-8(6-9-4-1)3-5-10-7-8;/h9H,1-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOQSAZQFHCVWAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCSC2)CNC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Thia-7-azaspiro[4.5]decane hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.